Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate
Description
Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate is a synthetic carboxamide derivative characterized by a cyclopentene core substituted with a butyl ester group and a cyclohexylcarbamoyl-amino moiety. Its structure combines lipophilic (butyl ester, cyclohexyl group) and hydrogen-bonding (carbamoyl-amino) functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
54010-15-0 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
butyl 2-(cyclohexylcarbamoylamino)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C17H28N2O3/c1-2-3-12-22-16(20)14-10-7-11-15(14)19-17(21)18-13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H2,18,19,21) |
InChI Key |
LGORSSOOWMQQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(CCC1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate typically involves the coupling of a cyclopentene derivative bearing an amino group with a cyclohexylcarbamoyl moiety under controlled conditions. The key steps include:
- Activation of the carboxylate or ester group on the cyclopentene ring.
- Formation of an amide bond with the cyclohexylcarbamoyl amine.
- Use of organic solvents and bases to facilitate the reaction.
- Controlled stirring and temperature to optimize yield and purity.
Detailed Preparation Method from Patent Sources
A representative method, adapted from patent EP3752488A1 and related filings, involves the following steps:
Solvent and Base Selection
- Solvents: Dimethylformamide (DMF) is preferred for its ability to dissolve both reactants and bases effectively and maintain reaction homogeneity.
- Bases: Potassium hexamethyldisilazane is frequently used for its strong basicity and compatibility with the reaction conditions; sodium trimethylsilanolate and potassium tert-butoxide are alternatives.
Reaction Conditions and Optimization
- The reaction temperature is critical; lower temperatures (0°C to room temperature) help control the reaction rate and selectivity, while mild heating (up to 100°C) can accelerate completion.
- Stirring duration impacts yield and purity. Extended stirring (3–8 hours) ensures complete conversion and reduces side products.
- The order of addition of reagents is less critical when neutral forms of reactants are used, simplifying the procedure and improving reproducibility.
Data Table: Summary of Preparation Conditions and Outcomes
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences and Implications
- Cyclopentene vs. Benzene Core : The cyclopentene ring in the target compound introduces conformational rigidity compared to the planar benzene core in analogs like 2CA4MBA. This may influence binding affinity in biological systems .
- Butyl Ester vs. Carboxylic Acid : The butyl ester group enhances lipophilicity (LogP ~3.2), favoring membrane permeability, whereas carboxylic acid-containing analogs (e.g., 2CMPA, LogP ~1.5) exhibit higher aqueous solubility .
- Substituent Effects : The methylsulfanyl group in 2CA4MBA contributes to radical-scavenging activity, a feature absent in the target compound .
Reactivity and Stability
- The cyclohexylcarbamoyl group in all compounds enables hydrogen bonding, critical for interactions with biological targets. However, the cyclopentene ring’s unsaturation may increase susceptibility to oxidation compared to saturated analogs.
Bioactivity Insights
While experimental data for the target compound are scarce, studies on analogs suggest that cyclohexylcarbamoyl derivatives often exhibit enzyme-inhibitory or antimicrobial properties. For example, 2CMPA demonstrates moderate antimicrobial activity, likely due to its carboxylic acid group enhancing target binding . The target compound’s butyl ester may instead favor pharmacokinetic properties, such as prolonged half-life.
Lumping Strategy Relevance
As per the lumping strategy (), compounds with similar functional groups (e.g., cyclohexylcarbamoyl) may be grouped for predictive modeling. However, the cyclopentene core and ester functionality in the target compound necessitate distinct treatment in reaction networks or environmental fate analyses .
Q & A
Basic: What are the key considerations for synthesizing Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate?
Methodological Answer:
Synthesis requires precise control of reaction parameters:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates. Temperature gradients (e.g., 0°C to room temperature) prevent side reactions during carbamate formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track reaction progress and confirm intermediate purity before proceeding to subsequent steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures removal of unreacted cyclohexylamine and byproducts .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use and NMR spectroscopy to verify cyclopentene ring geometry and carbamoyl group placement. For example, cyclopentene protons typically appear as doublets of doublets (δ 5.8–6.2 ppm) in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI or APCI ionization confirms molecular weight (e.g., [M+H] peak at m/z 337.2) .
- Purity Assessment : HPLC with a C18 column and UV detection (λ = 210–254 nm) quantifies impurities below 1% .
Advanced: How can contradictory data in reaction yields be resolved during synthesis?
Methodological Answer:
Contradictions often arise from uncontrolled variables. Mitigate via:
- Replicate Experiments : Use ≥3 replicates under identical conditions (e.g., solvent batch, inert atmosphere) to assess yield variability .
- Design of Experiments (DoE) : Apply factorial designs to isolate factors (e.g., temperature, catalyst loading) affecting yield. For instance, a 2 factorial design can optimize cyclohexylcarbamoyl coupling efficiency .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., hydrolyzed esters or dimerized species) that reduce yields. Adjust protecting groups (e.g., tert-butoxycarbonyl) if hydrolysis dominates .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
Environmental impact studies should follow frameworks like Project INCHEMBIOL :
- Abiotic Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) to measure half-life. Use LC-MS to detect breakdown products (e.g., cyclopentene dicarboxylates).
- Bioaccumulation Potential : Calculate logP (estimated 2.8–3.5 via software) to predict lipid solubility. Pair with in vitro assays using fish liver microsomes to quantify metabolic rates .
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) at concentrations ≥10 mg/L to determine EC values .
Advanced: How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to isolate enantiomers .
- Biological Assays : Compare IC values of enantiomers in target assays (e.g., enzyme inhibition). For example, (R)-enantiomers may exhibit 10-fold higher potency due to complementary binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to map hydrogen bonding and hydrophobic contacts influenced by stereochemistry .
Advanced: How to design experiments evaluating the compound’s stability under varying storage and application conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free cyclohexylamine) .
- Light Exposure Studies : Use a xenon arc lamp (ICH Q1B) to simulate UV/visible light effects. FTIR detects photooxidation products (e.g., carbonyl groups) .
- Matrix Compatibility : Test stability in buffers (pH 3–10) and biological matrices (e.g., plasma). Centrifugal filtration (3 kDa cutoff) separates protein-bound vs. free fractions .
Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for carbamoyl transfer or cyclopentene ring-opening reactions. Software like Gaussian 16 models transition states .
- Retrosynthetic Analysis : Tools like Chematica propose disconnections (e.g., ester hydrolysis followed by urea formation) and prioritize routes with ≥80% atom economy .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor inhalation risks .
- Waste Management : Segregate organic waste (halogenated vs. non-halogenated) and partner with certified disposal firms for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
